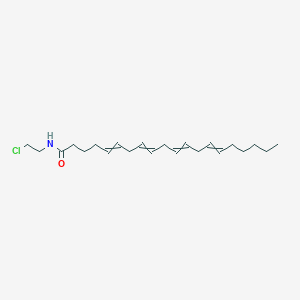
Arachidonyl-2-chloroethylamide
Übersicht
Beschreibung
Arachidonyl-2-chloroethylamide is a compound related to arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in the physiology of human cells. Arachidonic acid is known for its flexibility due to its four cis double bonds, which contribute to the fluidity of mammalian cell membranes and its reactivity with molecular oxygen. This reactivity can lead to the production of various bioactive molecules through enzymatic pathways involving cyclooxygenase, lipoxygenase, and cytochrome P450, or through nonenzymatic transformations that contribute to oxidative stress .
Synthesis Analysis
The synthesis of arachidonic acid derivatives has been explored in various studies. For instance, the synthesis of a 9-(4-chlorophenyl) analogue of arachidonic acid and its methyl ester has been reported, which involved the inhibition of leukotriene and thromboxane biosynthesis . Another study described the preparation of [19-11C]arachidonic acid through a five-step process starting from 5-chloro-1-pentyne, which involved a copper-mediated coupling reaction and carbonation with CO2 . These synthetic approaches are crucial for producing labeled compounds for research and potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of arachidonic acid is characterized by its four cis double bonds, which are responsible for its liquid state at subzero temperatures and its ability to maintain the fluidity of cell membranes at physiological temperatures. The structure of arachidonic acid derivatives, such as those synthesized in the studies mentioned, would similarly feature modifications that allow for the study of their biological activities and interactions within the body .
Chemical Reactions Analysis
Arachidonic acid and its derivatives undergo various chemical reactions, primarily through the action of oxygenases. The cyclooxygenase pathway leads to the production of prostaglandins, thromboxanes, and other compounds, while the lipoxygenase pathway produces leukotrienes. These enzymatic reactions are significant for the physiological and pathological processes in the body. The synthesis of the 9-(4-chlorophenyl) analogue of arachidonic acid showed inhibition of leukotriene and thromboxane synthesis, indicating the potential for chemical intervention in these pathways .
Physical and Chemical Properties Analysis
The physical properties of arachidonic acid, such as its solubility and fluidity, are essential for its biological functions. The solubility properties are crucial for the availability of endogenous and exogenous arachidonic acid within the cell. The chemical properties, including its reactivity with oxygen, lead to the formation of various bioactive molecules that have well-substantiated roles in health and disease. The derivatives of arachidonic acid, as synthesized in the studies, would possess altered physical and chemical properties that could influence their biological activity and therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Antidepressant Properties
Arachidonyl-2-chloroethylamide (ACEA), recognized as a selective agonist of CB1 receptors, exhibits potential antidepressant properties. In animal studies, ACEA significantly reduced immobility time in the forced swimming test and showed synergistic effects when combined with fluoxetine, suggesting its efficacy in depression treatment (Rutkowska & Jachimczuk, 2004).
Gastroprotective Effects
Research indicates that ACEA can significantly reduce gastric ulcer formation in an aspirin-induced ulcer model in rats. This demonstrates the cytoprotective effect of CB1 receptor agonists and suggests their potential as a novel class of anti-ulcer drugs (Rutkowska & Fereniec-Gołtbiewska, 2006).
Neuroprotection in Cerebral Ischemia
ACEA has shown protective effects in neurons during ischemic injury. It induces mitochondrial biogenesis and improves mitochondrial function, alleviating cerebral ischemia injury. This suggests a therapeutic role for ACEA in conditions involving cerebral ischemia (Bai et al., 2017).
Enhancement of Neurogenesis
ACEA, in combination with other treatments, has been observed to impact neurogenesis in animal models of epilepsy. This indicates its potential use in neurological disorders where neurogenesis is a factor (Zagaja et al., 2017).
Analgesic Properties
Studies suggest that ACEA can provide analgesic effects by activating cannabinoid receptor 1 (CB1), indicating its potential use in managing chronic inflammatory pain. Its efficacy and specific effects, however, need further exploration (Garcia et al., 2019).
Anticonvulsant Effects
ACEA has been shown to enhance the anticonvulsant activity of certain antiepileptic drugs in experimental models. This suggests a role for ACEA in improving epilepsy treatment regimens (Luszczki et al., 2010; Florek-Luszczki et al., 2015).
Antioxidant Effects in the Brain
ACEA has displayed effects on lipid peroxidation and antioxidant defense systems in the rat brain, indicating a potential role in combating oxidative stress (Kessiova et al., 2006).
Role in Osteoarthritis and Chondrocyte Senescence
Research shows that ACEA can suppress senescence in human primary chondrocytes and might have protective effects against pro-inflammatory cytokines, suggesting its potential application in osteoarthritis treatment (Zhang et al., 2018).
Influence on Glucose Intolerance
ACEA has been found to induce glucose intolerance after a glucose load in rat models, which might have implications for understanding metabolic disorders such as diabetes (Bermúdez-Siva et al., 2006).
Involvement in Gastroprotection and Nitric Oxide Production
ACEA's gastroprotective effects have been linked to the production of nitric oxide, further confirming its potential in anti-ulcer drug development (Rutkowska & Fereniec-Gołębiewska, 2009).
Wirkmechanismus
Target of Action
ACEA is a highly selective agonist of the cannabinoid receptor 1 (CB1R) . It binds primarily to the CB1R and has low affinity to the cannabinoid receptor 2 (CB2R) . The CB1R is a G protein-coupled receptor located primarily in the central nervous system and plays a crucial role in various physiological processes such as appetite, pain perception, mood, and memory .
Mode of Action
As a selective CB1R agonist, ACEA interacts with its target by binding to the CB1R, leading to the activation of the receptor . This activation results in the inhibition of adenylate cyclase activity, decrease in cyclic AMP levels, and modulation of ion channels, leading to a decrease in neuronal excitability .
Biochemical Pathways
ACEA’s interaction with the CB1R affects several biochemical pathways. For instance, it has been reported to alleviate cerebral ischemia injury through the glycogen synthase kinase-3β (GSK-3β)-mediated mitochondrial biogenesis . ACEA administration increases the phosphorylation of GSK-3β, which induces mitochondrial biogenesis and preserves mitochondrial function .
Pharmacokinetics
It is soluble in ethanol, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), suggesting that it can be administered in a variety of ways .
Result of Action
The activation of CB1R by ACEA has been associated with various molecular and cellular effects. For instance, ACEA has been reported to protect neurons in ischemic injury . It improves neurological behavior, reduces infarct volume, and inhibits apoptosis .
Action Environment
The action, efficacy, and stability of ACEA can be influenced by various environmental factors. For instance, the presence of other compounds can modulate the effects of ACEA. In a study, the co-application of ACEA with a TRPV1 blocker significantly attenuated K±induced CGRP release . This suggests that the environment in which ACEA is administered can significantly influence its action and efficacy.
Zukünftige Richtungen
ACEA has been reported to protect neurons in ischemic injury . It could induce mitochondrial biogenesis and improve mitochondrial function at the beginning of cerebral ischemia, thus alleviating cerebral ischemia injury . Phosphorylation of GSK-3β might be involved in the regulation of mitochondrial biogenesis induced by ACEA . ACEA has also been reported to alleviate symptoms in a mouse pilocarpine model of epilepsy . These findings suggest that ACEA has potential therapeutic applications in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJNCDSAIRBRIA-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274346 | |
| Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220556-69-4 | |
| Record name | ACEA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220556-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidonyl-2-chloroethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220556694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



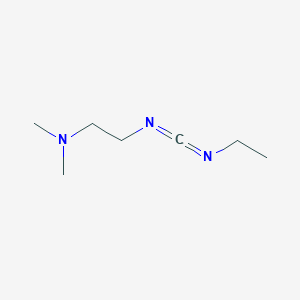

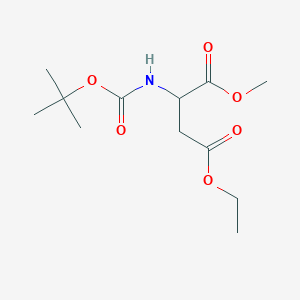

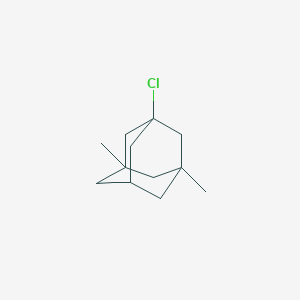
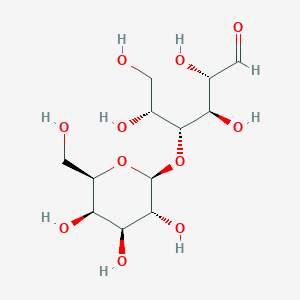
![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)
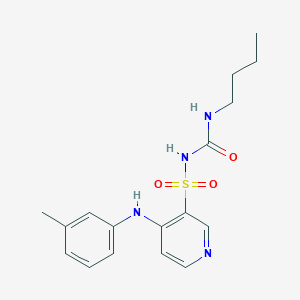
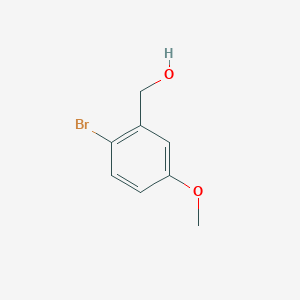


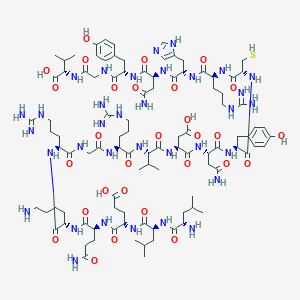

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)